molecular formula C19H18O8 B15157911 3-(3,4-Dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl 3-(3,4-dihydroxyphenyl)prop-2-enoate

3-(3,4-Dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl 3-(3,4-dihydroxyphenyl)prop-2-enoate

Cat. No.: B15157911
M. Wt: 374.3 g/mol
InChI Key: XHALVRQBZGZHFE-UHFFFAOYSA-N
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Description

Methyl rosmarinate is a naturally occurring ester of rosmarinic acid, a compound commonly found in plants of the Lamiaceae and Boraginaceae families. It is known for its antioxidant, anti-inflammatory, and antimicrobial properties. The molecular formula of methyl rosmarinate is C19H18O8, and it has a molecular weight of 374.35 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl rosmarinate can be synthesized through the esterification of rosmarinic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

Rosmarinic acid+MethanolAcid catalystMethyl rosmarinate+Water\text{Rosmarinic acid} + \text{Methanol} \xrightarrow{\text{Acid catalyst}} \text{Methyl rosmarinate} + \text{Water} Rosmarinic acid+MethanolAcid catalyst​Methyl rosmarinate+Water

Industrial Production Methods

Industrial production of methyl rosmarinate involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl rosmarinate undergoes various chemical reactions, including:

    Oxidation: Methyl rosmarinate can be oxidized to form quinones and other oxidation products.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

Scientific Research Applications

Methyl rosmarinate has a wide range of applications in scientific research:

Mechanism of Action

Methyl rosmarinate exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It also modulates various signaling pathways, including the RACK1/TNF-α pathway, which is involved in inflammation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Rosmarinic Acid: The parent compound of methyl rosmarinate, known for similar antioxidant and anti-inflammatory properties.

    Caffeic Acid: Another phenolic compound with antioxidant properties.

    Chlorogenic Acid: A related compound with antioxidant and anti-inflammatory effects.

Uniqueness

Methyl rosmarinate is unique due to its esterified form, which enhances its lipophilicity and bioavailability compared to its parent compound, rosmarinic acid. This makes it more effective in certain applications, particularly in topical formulations .

Properties

IUPAC Name

methyl 3-(3,4-dihydroxyphenyl)-2-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O8/c1-26-19(25)17(10-12-3-6-14(21)16(23)9-12)27-18(24)7-4-11-2-5-13(20)15(22)8-11/h2-9,17,20-23H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHALVRQBZGZHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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